molecular formula C18H22N4O2 B2715819 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione CAS No. 2191265-42-4

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione

Cat. No.: B2715819
CAS No.: 2191265-42-4
M. Wt: 326.4
InChI Key: PTXLNXQURIQNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione typically involves multiple steps. One common method involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction, to form the triazole ring. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, and the phenylpentane-1,5-dione moiety can be synthesized through a series of aldol condensation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts, such as copper(I) iodide, can enhance the efficiency of the click chemistry step, while protecting groups may be employed to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-5-phenylpentane-1,5-dione: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various derivatives makes it valuable in research and industrial applications .

Properties

IUPAC Name

1-phenyl-5-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c23-17(15-6-2-1-3-7-15)9-4-10-18(24)21-13-5-8-16(21)14-22-19-11-12-20-22/h1-3,6-7,11-12,16H,4-5,8-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXLNXQURIQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCC(=O)C2=CC=CC=C2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.